molecular formula C14H19N5O4S B2530109 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 1797078-26-2

3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2530109
CAS No.: 1797078-26-2
M. Wt: 353.4
InChI Key: FSNDYQZDNGYRMD-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a morpholinopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholinopyrimidine Moiety: The final step involves the nucleophilic substitution reaction where the morpholinopyrimidine derivative is attached to the isoxazole-sulfonamide intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Major Products

    Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is particularly studied for its antimicrobial and anticancer properties.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The morpholinopyrimidine moiety enhances the compound’s ability to interact with nucleic acids or proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-((4-pyridinyl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
  • 3,5-dimethyl-N-((4-piperidinyl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specificity and potency as an enzyme inhibitor.

Properties

IUPAC Name

3,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-10-14(11(2)23-18-10)24(20,21)16-9-12-15-4-3-13(17-12)19-5-7-22-8-6-19/h3-4,16H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNDYQZDNGYRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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